2-(6-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Organic Solar Cells Non-Fullerene Acceptor Positional Isomerism

2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (CAS 507484-47-1, C₁₂H₅BrN₂O, MW 273.08 g/mol) is a monobrominated 1,1-dicyanomethylene-3-indanone (IC) derivative. It belongs to the class of electron-deficient terminal acceptors (A units) used in acceptor–donor–acceptor (A–D–A) type non-fullerene small-molecule acceptors (NFAs) for organic solar cells (OSCs) and as surface passivation agents in perovskite solar cells (PSCs).

Molecular Formula C12H5BrN2O
Molecular Weight 273.08 g/mol
Cat. No. B8096612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Molecular FormulaC12H5BrN2O
Molecular Weight273.08 g/mol
Structural Identifiers
SMILESC1C(=C(C#N)C#N)C2=C(C1=O)C=CC(=C2)Br
InChIInChI=1S/C12H5BrN2O/c13-8-1-2-9-11(3-8)10(4-12(9)16)7(5-14)6-15/h1-3H,4H2
InChIKeyHLAQKJZRTQNBDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Guide to 2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (CAS 507484-47-1) for Organic Electronics R&D


2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (CAS 507484-47-1, C₁₂H₅BrN₂O, MW 273.08 g/mol) is a monobrominated 1,1-dicyanomethylene-3-indanone (IC) derivative . It belongs to the class of electron-deficient terminal acceptors (A units) used in acceptor–donor–acceptor (A–D–A) type non-fullerene small-molecule acceptors (NFAs) for organic solar cells (OSCs) and as surface passivation agents in perovskite solar cells (PSCs) [1]. The bromine substituent at the 6-position (δ-position) of the indanone ring distinguishes it from the 5-bromo (γ-position) isomer, other monohalogenated analogs (6-F and 6-Cl), and the unsubstituted parent IC-H. Commercially available at ≥98% purity from multiple suppliers, this compound serves as a critical building block whose positional isomerism and halogen identity dictate photovoltaic performance and solubility .

Why 2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile Cannot Be Replaced by Generic IC Analogs


In A–D–A type SMAs, the terminal acceptor unit (IC derivative) governs intramolecular charge transfer, energy levels, blend morphology, and ultimately device photovoltaic performance [1]. Substituting the 6-bromo IC-Br-δ with the 5-bromo isomer (IC-Br-γ), a different halogen (e.g., 6-fluoro or 6-chloro), or the non-halogenated parent IC-H produces measurable differences in power conversion efficiency (PCE), molar absorption coefficient, electron mobility, solubility, and π-π stacking orientation [1][2][3]. These differences are not marginal: in some systems, swapping the halogen identity or bromination position can alter PCE by more than 1–2 absolute percentage points [2][3]. Furthermore, the 6-bromo positional isomer offers distinct solubility advantages over the 5-bromo analog, affecting solution-processability and formulation [1]. The following quantitative evidence demonstrates why generic substitution is not scientifically defensible.

Quantitative Evidence: Why 2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile Outperforms Analogs


PCE Superiority of the 6-Bromo (δ) Isomer over the 5-Bromo (γ) Isomer in BDSeT-Based OSCs

In a direct head-to-head comparison within the same A–D–A SMA scaffold (BDSeT donor core, PBDB-T-2Cl polymer donor), the 6-bromo isomer (IC-Br-δ, BDSeTICBr-δ) delivered a higher power conversion efficiency than the 5-bromo isomer (IC-Br-γ, BDSeTICBr-γ) and a lower efficiency than the isomeric mixture (IC-Br-m) [1].

Organic Solar Cells Non-Fullerene Acceptor Positional Isomerism

Monobrominated Terminal Units (ZB) Outperform Monofluorinated (ZF) and Monochlorinated (ZC) Analogs in OSCs

In a head-to-head comparison of three SMAs (ZF, ZC, ZB) that differ only in the halogen identity on the terminal dicyanomethylene-indanone unit, ZB bearing monobrominated terminal units outperformed ZF (F) and ZC (Cl) in multiple performance parameters [1].

Organic Solar Cells Halogen Substituent Effect Small-Molecule Acceptor

Brominated IC Terminal (INBr) Outperforms Cl and H Analogs as Perovskite Surface Passivation Agent

In a systematic study of INˣBCDT passivation agents for perovskite solar cells (X = H, Cl, Br), the bromo-substituted dicyanomethylene indanone (INᴮʳ)-end-capped variant (INᴮʳBCDT-b8, 3a) delivered the highest device performance, outperforming the Cl and H versions [1].

Perovskite Solar Cells Defect Passivation Non-Fullerene Acceptor

Solubility Advantage of 6-Bromo Isomer (IC-Br-δ) over 5-Bromo Isomer (IC-Br-γ) in Chloroform

Solubility in common processing solvents is critical for solution-processed organic electronics. The 6-bromo isomer (IC-Br-δ)-based SMA BDSeTICBr-δ exhibited significantly higher solubility than the 5-bromo isomer (IC-Br-γ)-based BDSeTICBr-γ in both chloroform and chlorobenzene [1].

Processability Solubility SMA Formulation

Brominated IC Derivatives Enable Record-Breaking OSCs Exceeding 19% PCE

A rare case study of systematically brominated small-molecule acceptors based on monobrominated IC end-capping units achieved a power conversion efficiency of 19.06% in single-junction OSCs, with 15.70% maintained at an active layer thickness of ~500 nm, representing a record for thick-film brominated acceptor-based OSCs [1].

Organic Solar Cells Brominated Acceptor Record Efficiency

Optimal Procurement and Application Scenarios for 2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile


Synthesis of High-Performance Non-Fullerene Acceptors for Organic Solar Cells Requiring Defined Isomer Purity

When synthesizing A–D–A SMAs where the bromine substitution position on the terminal IC unit critically affects PCE, the 6-bromo isomer (IC-Br-δ) must be procured as a pure positional isomer rather than the cheaper isomeric mixture. As demonstrated by Wang et al. [1], BDSeTICBr-δ (10.63% PCE) and BDSeTICBr-γ (9.42% PCE) yield different device efficiencies. For research targeting the specific electronic and morphological effects of the δ-position, procurement of CAS 507484-47-1 with confirmed positional purity (≥98% by HPLC/NMR) is essential.

Perovskite Solar Cell Defect Passivation Layers

For PSC research groups developing in situ passivation strategies, the brominated dicyanomethylene indanone (INᴮʳ) has demonstrated the highest device PCE (22.20%) and excellent long-term stability (~90% retention after 1500 h) among H, Cl, and Br variants [2]. This compound should be prioritized for procurement when designing new BCDT-core or related passivation agents based on halogenated dicyanomethylene indanone end-groups.

Monobrominated Terminal-Unit Building Block for Thick-Film Organic Solar Cells

Industrial OSCs require active layers >300 nm for reliable large-area printing. Brominated SMAs incorporating monobrominated IC end-groups have achieved record PCE of 15.70% at ~500 nm active layer thickness [3]. For scale-up research targeting thick-film OSCs via slot-die or blade coating, the 6-bromo IC building block is a strategic procurement choice due to its demonstrated compatibility with thick-film architectures.

Halogen Engineering Studies Comparing Bromine vs. Fluorine vs. Chlorine Terminal Acceptors

Systematic halogen-effect studies require pure monohalogenated IC derivatives. Chen et al. [4] established that the brominated variant ZB (PCE 15.23%) outperforms ZF (13.36%) and ZC (14.71%). The 6-bromo compound (CAS 507484-47-1) is the requisite controlled starting material for any head-to-head comparison of halogen substituent effects on OSC performance, ensuring consistency across synthetic batches.

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